molecular formula C13H13NOS3 B135414 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 135692-39-6

8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No. B135414
M. Wt: 295.5 g/mol
InChI Key: SPXSPOSYQMJSMI-UHFFFAOYSA-N
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Description

The compound "8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione" is a novel heterocyclic system that has been synthesized as part of a broader exploration into new polycondensed heterocyclic systems. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of the compound involves a multi-step process starting with 8-R-4,5-dihydro-4,4-dimethyl[1,2]dithiolo[3,4-c]quinoline-1-thiones. The initial reaction with oxalyl chloride is followed by 1,3-dipolar cycloaddition and diene synthesis with acetylenedicarboxylic acid dimethyl ester. This method has been developed to create a range of novel polycondensed heterocyclic systems, indicating the versatility and potential for further derivatization of the core structure .

Molecular Structure Analysis

While the specific molecular structure analysis of "8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione" is not detailed in the provided papers, related quinoline derivatives have been studied using spectroscopic techniques and computational methods. For instance, a similar quinoline derivative has been characterized using FT-IR, NMR (both proton and carbon), and UV-vis spectroscopy, complemented by density functional theory (DFT) calculations to optimize the geometry and understand the vibrational frequencies and electronic spectrum .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be inferred from studies on related compounds. For example, demethylation of methoxy groups in certain quinoline derivatives can lead to nucleophilic substitution reactions, resulting in the formation of quinolones that are stabilized by intramolecular hydrogen bonding . This suggests that the methoxy group in the compound of interest may also be susceptible to similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly described in the provided papers. However, the related quinoline derivatives exhibit a range of properties, such as antibacterial activity and reduced potential side effects like phototoxicity and cytotoxicity, which are important considerations in drug development . The spectroscopic characterization and computational studies of similar compounds provide insights into their stability, charge delocalization, and hyperconjugative interactions, which are critical factors in determining their physical and chemical behavior .

Scientific Research Applications

Novel Heterocyclic Systems Development

Medvedeva et al. (2006) describe the use of compounds like 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in developing novel polycondensed heterocyclic systems. These systems have potential applications in various fields of organic chemistry and pharmaceuticals (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

Protein Kinase Inhibitors

In 2022, Medvedeva and Shikhaliev synthesized derivatives of this compound and tested them as protein kinase inhibitors. They found certain derivatives showing significant inhibition, indicating potential applications in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

1,3-Dipolar Cycloaddition Reactions

Shikhaliev, Medvedeva, Ermolova, and Shatalov (1999) explored the behavior of similar compounds in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. These reactions are significant in organic synthesis, providing a method for creating complex molecular structures (Shikhaliev et al., 1999).

Synthesis of Novel 1,2-Dithiolo[3,4-c]quinolin-1-ylidene(Aryl)amines

Medvedeva et al. (2017) synthesized a series of novel (aryl)amines derivatives using 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. This work demonstrates the versatility of the compound in synthesizing diverse chemical structures (Medvedeva et al., 2017).

Antimicrobial Applications

Kartsev et al. (2019) reported the synthesis of dithioloquinolinethiones and their evaluation as antimicrobial agents. The study included molecular docking studies and showed these compounds to be more effective than standard antibiotics against various bacterial and fungal species (Kartsev et al., 2019).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

This compound could potentially be used in the creation of drugs for the treatment of cancer and other multifactorial diseases in the future .

properties

IUPAC Name

8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-6-7(15-3)4-5-9(8)14-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXSPOSYQMJSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)SS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 3
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 4
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 5
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 6
Reactant of Route 6
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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